Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
Description
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a cobalt(II)-coordinated porphyrin derivative featuring three 4-aminophenyl substituents at the meso-positions and one aniline group. This compound belongs to the class of metalloporphyrins, which are structurally analogous to natural heme systems but tailored for enhanced stability and tunable electronic properties. The aminophenyl groups facilitate electropolymerization, forming conductive polyaniline-like networks bridged by porphyrin units . Cobalt(II) porphyrins are paramagnetic (3d⁷ configuration) and exhibit greater stability than their iron(II) counterparts, making them suitable for catalytic and materials science applications .
Properties
IUPAC Name |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNQHGERDVCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32CoN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline typically involves the condensation reaction between 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and cobalt salts. The reaction is carried out under reflux conditions with the addition of triethylamine and p-chloranil as oxidizing agents . The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) under appropriate conditions.
Substitution: The porphyrin ring allows for substitution reactions, where different ligands can replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions include various cobalt(III) and cobalt(II) complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has numerous applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Electrocatalysis: The compound is employed in the electrocatalytic reduction of carbon dioxide, making it valuable for environmental applications.
Medicine: Metalloporphyrins like CoTPP-An are explored for their potential in photodynamic therapy for cancer treatment.
Materials Science: The compound is used in the development of advanced materials, including sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the coordination of cobalt with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the activation of oxygen and other small molecules, making it an effective catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Center Variations: Co(II) vs. Cu(II)
- Electropolymerization Behavior: Co(II)-TATPP (tris(4-aminophenyl)porphyrin) and Cu(II)-TATPP form electropolymerized films via oxidative coupling of meta-aniline rings, yielding polyaniline chains with embedded porphyrin units. Co(II) complexes show higher catalytic activity in redox processes compared to Cu(II) due to cobalt’s flexible oxidation states (Co²⁺/Co³⁺) .
- Magnetic Properties: Co(II) porphyrins are paramagnetic (3d⁷), whereas Cu(II) porphyrins (3d⁹) exhibit distinct electron paramagnetic resonance (EPR) signatures, influencing their applications in spin-related technologies .
Substituent Effects: Tris(aminophenyl) vs. Tetrakis(aminophenyl)
- Structural Differences: The subject compound has three 4-aminophenyl groups and one aniline, while 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (CAS 22112-84-1) features four symmetric aminophenyl substituents . The asymmetric substitution in the Co(II)-tris(aminophenyl) derivative may reduce crystallinity but enhance solubility and polymerization efficiency compared to the tetrakis analogue.
- Functional Performance: Tetrakis(aminophenyl) porphyrins form more rigid polymeric networks, whereas the tris(aminophenyl)-aniline structure allows tailored π-conjugation and charge transport in electropolymerized films .
Axial Ligand Influence: 4-Cyanopyridine vs. No Ligand
- Structural Deformation: Co(II) porphyrins with axial 4-cyanopyridine ligands (e.g., Co-TClPP-4-CNpy) exhibit significant ruffling deformation (5.663 Å Co/Co dimer distance) compared to unligated species, altering electronic absorption spectra and redox potentials .
- Catalytic Activity :
Comparison with Iron(II) Porphyrins
Biological Activity
Cobalt(II) complexes, particularly those involving porphyrins, have garnered attention in various fields of research due to their unique biological activities and potential applications in catalysis, photodynamic therapy, and as therapeutic agents. This article focuses on the biological activity of the compound Cobalt(2+); 4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline , exploring its synthesis, characterization, and various biological applications.
Synthesis and Characterization
The compound is a cobalt(II) complex derived from a porphyrin structure. The synthesis typically involves the coordination of cobalt ions to a porphyrin ligand that contains multiple amino groups. These amino groups can enhance solubility and facilitate interactions with biological targets.
Characterization Techniques:
- UV-Vis Spectroscopy: Used to determine the electronic transitions and assess the purity of the synthesized compound.
- NMR Spectroscopy: Provides insights into the molecular structure and environment of hydrogen atoms within the compound.
- Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.
Antioxidant Properties
Cobalt(II) porphyrins exhibit significant antioxidant activity. They can catalyze reactions that mitigate oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
Catalytic Activity
Research indicates that cobalt(II) porphyrins can act as effective catalysts in various organic reactions. For instance, they have been shown to catalyze the degradation of dyes in wastewater treatment processes, demonstrating their utility in environmental applications .
Antimicrobial Activity
Cobalt porphyrins have displayed antimicrobial properties against a range of pathogens. Their mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
- Catalytic Degradation of Dyes:
- Antioxidant Mechanism:
- Antimicrobial Efficacy:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C44H34N8Co |
| Molecular Weight | 731.71 g/mol |
| Maximum Absorption Wavelength | 430 nm |
| Antioxidant Activity | SOD Mimetic |
| Antimicrobial Activity (MIC) | 32 µg/mL (S. aureus) |
| 64 µg/mL (E. coli) |
Q & A
Q. Key Considerations :
- Low yields (5–11%) are common due to steric hindrance from tris(4-aminophenyl) groups; optimize solvent polarity and reaction time .
- Monitor metalation efficiency using UV-Vis spectroscopy (Q-band shifts ~10–15 nm upon Co²⁺ insertion) .
Basic: What spectroscopic techniques are critical for characterizing this complex?
Answer:
- UV-Vis Spectroscopy : Identify Soret (~420 nm) and Q-bands (~550 nm) to confirm porphyrin integrity and metalation status .
- ¹H/¹³C NMR : Resolve axial aniline protons (δ 7.8–8.2 ppm) and confirm substituent symmetry .
- Mass Spectrometry (MALDI-TOF) : Verify molecular weight (expected [M]⁺ ~950–1000 Da) and detect fragmentation patterns .
- EPR Spectroscopy : Assess Co²⁺ electronic environment (e.g., axial vs. rhombic symmetry) in solid-state or frozen solutions .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for cobalt-porphyrin complexes?
Answer:
Contradictions often arise from:
Coordination Environment : Axial ligands (e.g., pyridine, H₂O) modulate redox potentials. Use cyclic voltammetry (±0.5 V vs. Ag/AgCl) to compare Co²⁺/Co³⁺ transitions .
Substituent Effects : Electron-donating aminophenyl groups enhance π-backbonding but may sterically hinder substrate access. Perform DFT calculations to map electronic and steric contributions .
Experimental Conditions : Control solvent (aprotic vs. protic), pH, and light exposure to isolate variables .
Case Study : Conflicting O₂ reduction overpotentials (Δ~200 mV) were resolved by standardizing electrolyte composition and electrode pretreatment .
Advanced: What strategies optimize the integration of this complex into covalent organic frameworks (COFs)?
Answer:
Linker Design : Use the aniline groups for Schiff-base condensation with aldehyde-functionalized linkers (e.g., 1,3,5-triformylphloroglucinol) .
Defect Mitigation : Employ "self-repair" mechanisms during solvothermal synthesis (e.g., 120°C in mesitylene/dioxane) to enhance crystallinity .
Post-Synthetic Modification : Chelate additional metals (e.g., Zn²⁺) at porphyrin centers to stabilize COF topology .
Q. Performance Metrics :
| Property | Target Value | Method |
|---|---|---|
| Surface Area | >800 m²/g | BET Analysis |
| Catalytic Turnover | >10³ cycles | Gas Chromatography |
Advanced: How does the electronic structure of this complex influence its photodynamic therapy (PDT) efficacy?
Answer:
- Singlet Oxygen (¹O₂) Generation : The Co²⁺ center quenches excited states, reducing ¹O₂ yield compared to free-base porphyrins. Compare ΦΔ values using DPBF (1,3-diphenylisobenzofuran) as a probe .
- Functionalization : Attach targeting moieties (e.g., folate) via aniline groups to enhance cellular uptake without altering photophysics .
Q. Data Comparison :
| Complex | ΦΔ (λexc = 420 nm) | Reference |
|---|---|---|
| Free-base porphyrin | 0.65 | |
| Co²⁺-porphyrin | 0.18 |
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 eye irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine or DDQ vapors .
- Waste Disposal : Incinerate at >1000°C with alkali scrubbers to neutralize aromatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
